Molecular weight and formula of 5-methoxybenzocyclobutenone
Molecular weight and formula of 5-methoxybenzocyclobutenone
Technical Whitepaper: 5-Methoxybenzocyclobutenone as a Strategic Synthon
Executive Summary 5-Methoxybenzocyclobutenone is a bicyclic aromatic ketone characterized by a strained four-membered ring fused to a benzene moiety. While the parent benzocyclobutenone (CAS 3569-60-4) is a standard catalog item, the 5-methoxy derivative is typically a transient synthetic intermediate or prepared de novo for high-value total synthesis campaigns (e.g., steroids, isoquinoline alkaloids). Its value lies in its latent reactivity: upon thermal activation, it undergoes electrocyclic ring opening to generate highly reactive 5-methoxy-o-quinodimethanes (o-QDM), which serve as dienes in regio-controlled Diels-Alder cycloadditions.
Part 1: Physicochemical Characterization
The introduction of the methoxy group at the C5 position (relative to the C1 ketone) significantly alters the electronic bias of the molecule compared to the parent system, enhancing its utility in regioselective cycloadditions.
Table 1: Molecular Specifications
| Property | Data | Notes |
| Chemical Name | 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one | IUPAC nomenclature |
| Common Name | 5-Methoxybenzocyclobutenone | Widely used in synthetic literature |
| Molecular Formula | C₉H₈O₂ | |
| Molecular Weight | 148.16 g/mol | Monoisotopic Mass: 148.0524 |
| Physical State | Pale yellow solid / oil | Low melting point solid (typically <50°C) |
| Solubility | DCM, THF, Toluene, Acetonitrile | Hydrolytically stable in neutral organic media |
| Key Reactivity | 4π-Electrocyclic Ring Opening | Generates o-quinodimethane at T > 80–110°C |
Part 2: Synthetic Methodology (The "Benzyne Route")
Expert Insight: While early syntheses utilized flash vacuum pyrolysis (FVP) of o-toluyl chlorides, that method is difficult to scale and requires specialized equipment. The modern, "trustworthy" protocol utilizes a [2+2] cycloaddition between a benzyne intermediate and a ketene equivalent . This method allows for mild conditions and higher functional group tolerance.
Protocol: Synthesis via Silyl Aryl Triflate Precursors
Rationale: We utilize the Kobayashi benzyne precursor (silyl aryl triflate) because it allows benzyne generation at ambient temperature using fluoride sources (CsF), avoiding the harsh lithiation conditions of older protocols.
Reagents:
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Precursor: 2-(Trimethylsilyl)-4-methoxy-phenyl triflate (Generates 4-methoxybenzyne).
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Ketene Acetal: 1,1-Dimethoxyethene (Acts as the ketene equivalent).
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Fluoride Source: Cesium Fluoride (CsF).
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Solvent: Acetonitrile (CH₃CN).
Step-by-Step Workflow:
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Benzyne Generation:
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[2+2] Cycloaddition:
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The highly reactive benzyne undergoes an immediate [2+2] cycloaddition with the ketene acetal.
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Observation: This forms a benzocyclobutenyl acetal intermediate.
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Hydrolysis (Critical Step):
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Treat the crude acetal intermediate with mild aqueous acid (1M HCl or p-TsOH in wet THF).
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Result: The acetal is hydrolyzed to the ketone, yielding 5-methoxybenzocyclobutenone .
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Purification:
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Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is UV-active.
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Visualization: Synthesis Workflow
Figure 1: Modular synthesis of 5-methoxybenzocyclobutenone via benzyne trapping.
Part 3: Reactivity Profile & Mechanism[6]
The strategic value of 5-methoxybenzocyclobutenone is its ability to act as a masked diene .
1. Thermolysis & Ring Opening: Upon heating (typically reflux in Toluene or Xylene), the strained cyclobutenone ring opens via a 4π-electrocyclic mechanism. This is a conrotatory process that yields the E-isomer of the o-quinodimethane (or vinyl ketene) intermediate.
2. Regioselective Diels-Alder Trapping: The 5-methoxy group acts as an Electron Donating Group (EDG). In the open o-QDM form, this EDG polarizes the diene system.
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Without the Methoxy: Reaction with dienophiles is often a mixture of regioisomers.
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With 5-Methoxy: The polarization directs the incoming dienophile (e.g., methyl acrylate) to a specific orientation, often favoring the "head-to-head" or "head-to-tail" adduct depending on the dienophile's electronics, crucial for constructing steroid A-rings or alkaloid cores.
Visualization: Mechanism of Action[3][7]
Figure 2: Thermal activation of 5-methoxybenzocyclobutenone to generate o-quinodimethane.
Part 4: Applications in Drug Development
1. Steroid Synthesis (Kametani Strategy): The Kametani group pioneered the use of benzocyclobutenones for the total synthesis of steroids (e.g., Estrone). The 5-methoxybenzocyclobutenone is reacted with a hydrindane derivative. The thermal ring opening generates the A-ring diene, which undergoes an intramolecular Diels-Alder reaction to form the tetracyclic steroid skeleton in a single step.
2. Isoquinoline Alkaloids: The molecule serves as a precursor for protoberberine alkaloids. The regiocontrol provided by the methoxy group ensures the correct substitution pattern on the D-ring of the alkaloid.
References
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Kametani, T., et al. "Studies on the synthesis of heterocyclic compounds. Part DCXXXVI. Total synthesis of estrone and its derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1975.
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Oppolzer, W. "Intramolecular Diels-Alder Reactions: Cycloadditions of o-Quinodimethanes." Synthesis, 1978.
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Hamura, T., et al. "Generation of Benzocyclobutenones via [2+2] Cycloaddition of Benzynes with Ketene Silyl Acetals." Journal of the American Chemical Society, 2006.
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Nemoto, H., et al. "A New Synthesis of Benzocyclobutenones." The Journal of Organic Chemistry, 1990.
